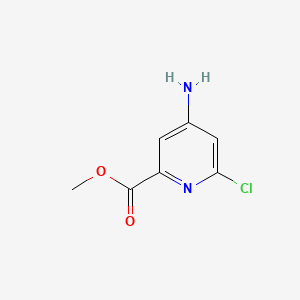

Methyl 4-amino-6-chloropyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(9)3-6(8)10-5/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKRZCSODFXSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704402 | |

| Record name | Methyl 4-amino-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235475-17-8 | |

| Record name | Methyl 4-amino-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-amino-6-chloropyridine-2-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 4-amino-6-chloropyridine-2-carboxylate

This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into property determination, data interpretation, and safe handling.

Compound Identification and Structural Overview

This compound is a substituted picolinate ester. Its structure, featuring an amino group, a chloro substituent, and a methyl ester on a pyridine ring, makes it a versatile intermediate for creating more complex molecular architectures, particularly in the synthesis of pharmacologically active compounds.

Key Identifiers:

Caption: Standard workflow for physical property characterization.

Visual Inspection

-

Objective: To determine the physical state, color, and form of the compound.

-

Procedure:

-

Place a small amount of the sample on a clean, white watch glass.

-

Observe under adequate lighting against a white background.

-

Record the state (e.g., crystalline solid, amorphous powder), color, and any other notable features (e.g., hygroscopic nature).

-

-

Causality: This initial, simple step can provide immediate clues about purity. A non-uniform color or the presence of clumps in a supposedly crystalline solid may indicate impurities or degradation.

Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. A narrow melting range is a strong indicator of high purity.

-

Procedure:

-

Ensure the sample is completely dry by placing it under a high vacuum for several hours.

-

Load a small amount of the finely powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁-T₂.

-

-

Trustworthiness: Calibration of the apparatus with certified standards (e.g., caffeine, vanillin) is mandatory for ensuring the accuracy of the measurements.

Solubility Determination

-

Objective: To qualitatively assess the solubility in a range of common laboratory solvents.

-

Procedure:

-

Add approximately 10 mg of the compound to a series of small test tubes.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO, ethyl acetate, hexane).

-

Agitate the tubes at room temperature for 1-2 minutes.

-

Observe and classify the solubility as: soluble, partially soluble, or insoluble.

-

-

Causality: The solubility profile is dictated by the molecule's polarity. The presence of both polar (amine, ester) and non-polar (chlorinated aromatic ring) features suggests moderate solubility in a range of polar aprotic and protic solvents. This information is crucial for selecting appropriate solvents for reactions, purification, and analytical sample preparation.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The following information is derived from available safety data. [1]

-

GHS Pictograms: Warning

-

Signal Word: Warning [1]* Hazard Statements:

-

H302: Harmful if swallowed. [1] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [1] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [1] * P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [1] * P302+P352: IF ON SKIN: Wash with plenty of water. [1] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] Handling Recommendations:

-

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [3]* Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. * Ensure that an eyewash station and safety shower are readily accessible. [3]

References

-

Amaybio. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-amino-6-chloropyridine-2-carboxylate (CAS No. 1235475-17-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Reagent

Methyl 4-amino-6-chloropyridine-2-carboxylate is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of an amino group, a chloro substituent, and a methyl ester on the pyridine core presents multiple avenues for synthetic elaboration. This guide aims to provide a comprehensive technical overview of this compound, drawing from available data and the established principles of heterocyclic chemistry. It is important to note that while this compound is commercially available, detailed peer-reviewed literature on its specific synthesis and reactivity is not extensively documented. Therefore, this guide will also extrapolate potential synthetic utility based on the known reactivity of analogous structures, providing a predictive framework for its application in research and development.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol .[1][2] Its structure features a pyridine ring substituted with key functional groups that dictate its chemical behavior.

| Property | Value | Source |

| CAS Number | 1235475-17-8 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 186.60 g/mol | [1][2] |

| Purity | Typically ≥95% | [2] |

Spectroscopic Characterization: A Predictive Overview

Although specific spectra for this compound are not publicly available, we can predict the key features based on its structure. Researchers acquiring this compound should perform their own analytical characterization for verification.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions relative to the electron-donating amino group and the electron-withdrawing chloro and carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the methyl carbon of the ester. The positions of the aromatic carbon signals would be influenced by the electronic effects of the substituents.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (186.60 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Manufacturing

-

Chlorination and Amination of a Pyridine-2-carboxylate Precursor: A common approach in pyridine chemistry involves the selective functionalization of the pyridine ring. A potential route could start with a substituted pyridine-2-carboxylic acid, followed by esterification, chlorination, and amination steps. The order and specific reagents for these steps would be crucial for achieving the desired substitution pattern.

-

Ring Formation/Cyclization Reactions: Another possibility involves the construction of the substituted pyridine ring from acyclic precursors. This approach can offer good control over the placement of substituents.

It is important to emphasize that these are hypothetical pathways, and process development would be required to establish a viable and scalable synthesis. The compound is available from several chemical suppliers who likely have proprietary synthesis methods.[1][3][4][5]

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the reactivity of its key functional groups: the chlorine atom, the amino group, and the methyl ester. The chlorine atom at the 6-position is particularly significant as it is analogous to a 2-chloropyridine, a well-studied reactive handle in organic synthesis.

Nucleophilic Aromatic Substitution (SNA)

The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of nucleophiles at the 6-position.

Sources

- 1. methyl 4-amino-6-chloropicolinate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 1235475-17-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2-amino-4-chloropyridine | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1290625-58-9,3-(Chloromethyl)-1,1-difluorocyclobutane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 2113866-08-1,6-(Trifluoromethyl)quinazoline-4-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-amino-6-chloropyridine-2-carboxylate

The structural framework of Methyl 4-amino-6-chloropyridine-2-carboxylate, with its unique substitution pattern on the pyridine ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and elucidating its role in subsequent chemical transformations. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed interpretation based on first principles and comparative analysis with related molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. The strategic placement of an amino group, a chloro group, and a methyl carboxylate group on the pyridine core dictates the electronic environment of each atom, which in turn governs its spectroscopic behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group will shield the ring protons, while the electron-withdrawing chloro and carboxylate groups will deshield them.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 - 7.2 | Singlet | 1H | H-5 | The proton at C5 is expected to be a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent chloro and amino groups. |

| ~6.5 - 6.7 | Singlet | 1H | H-3 | The proton at C3 is also a singlet and is expected to be upfield due to the shielding effect of the adjacent amino group. |

| ~6.0 - 6.5 | Broad Singlet | 2H | -NH₂ | The amino protons typically appear as a broad singlet and their chemical shift can vary depending on solvent and concentration. |

| ~3.8 - 3.9 | Singlet | 3H | -OCH₃ | The methyl ester protons will appear as a sharp singlet in the typical region for such functional groups. |

Rationale based on analysis of similar structures. The chemical shifts of protons on substituted pyridine rings are well-documented. For example, in 4-aminopyridine, the protons at C-3 and C-5 are significantly shielded compared to pyridine itself. Conversely, the presence of a chloro group generally leads to a downfield shift of adjacent protons.

Caption: Predicted ¹H NMR chemical shifts for aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be highly dependent on the nature of the substituents.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the ester is expected in this region. |

| ~158 | C-4 | The carbon attached to the amino group will be significantly shielded. |

| ~150 | C-6 | The carbon bearing the chloro group will be deshielded. |

| ~148 | C-2 | The carbon attached to the carboxylate group will also be deshielded. |

| ~110 | C-5 | This carbon is expected to be relatively shielded due to the influence of the para-amino group. |

| ~108 | C-3 | Similar to C-5, this carbon will be shielded by the adjacent amino group. |

| ~52 | -OCH₃ | The methyl carbon of the ester is expected in this typical range. |

Rationale based on established substituent effects. The chemical shift of a carbon in a substituted pyridine ring can be estimated by considering the additive effects of each substituent. The amino group is a strong electron-donating group and will cause significant shielding (upfield shift) of the carbon it is attached to (C-4) and the ortho and para carbons. The chloro and carboxylate groups are electron-withdrawing and will cause deshielding (downfield shift).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C-Cl, and aromatic C-N and C-C bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 2950 - 2850 | Weak | Aliphatic C-H stretching (-OCH₃) |

| 1720 - 1700 | Strong, Sharp | C=O stretching of the ester |

| 1620 - 1580 | Medium to Strong | N-H bending (scissoring) of the primary amine and C=C/C=N ring stretching |

| 1500 - 1400 | Medium | Aromatic C=C and C=N ring stretching |

| 1300 - 1200 | Strong | C-O stretching of the ester |

| 1100 - 1000 | Medium | C-N stretching |

| 850 - 750 | Strong | C-Cl stretching |

Rationale based on characteristic group frequencies. The presence of a primary amine is typically indicated by a doublet in the N-H stretching region. The strong absorption around 1710 cm⁻¹ is a clear indicator of the ester carbonyl group. The C-Cl stretching frequency for chloropyridines is usually observed in the 850-750 cm⁻¹ region. The overall spectrum will be a superposition of the vibrations of the substituted pyridine ring and the attached functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic molecular ion peak and several key fragment ions.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 186/188 | High | [M]⁺ and [M+2]⁺ (molecular ion peaks) |

| 155/157 | Medium | [M - OCH₃]⁺ |

| 127/129 | Medium | [M - COOCH₃]⁺ |

| 92 | Medium | [M - COOCH₃ - Cl]⁺ |

Rationale for Fragmentation: The most notable feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in two peaks for the molecular ion at m/z 186 and 188. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). Subsequent loss of the chlorine atom from these fragments is also expected.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following are generalized, standard operating procedures for obtaining NMR, IR, and MS data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Integrate the signals in the ¹H spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structurally related compounds and fundamental spectroscopic principles, we have outlined the expected key features in the ¹H NMR, ¹³C NMR, IR, and MS spectra. This information serves as a valuable resource for researchers in the synthesis, purification, and application of this important chemical intermediate. The provided standard protocols offer a framework for obtaining high-quality experimental data to confirm these predictions.

References

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link][2]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of Methyl 4-amino-6-chloropyridine-2-carboxylate

Introduction: The Critical Role of Solubility in Process Chemistry

Methyl 4-amino-6-chloropyridine-2-carboxylate (CAS 1235475-17-8), hereafter referred to as MCC, is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its structural motifs, including a pyridine ring, an amino group, a chloro substituent, and a methyl ester, make it a versatile building block for the synthesis of more complex target molecules. The successful execution of synthetic transformations, purification protocols (such as crystallization), and formulation development hinges on a thorough understanding of its solubility profile in various organic solvents.

Low or poorly characterized solubility can lead to significant challenges, including unpredictable reaction kinetics, low yields, and difficulties in purification, ultimately impacting the economic viability and scalability of a chemical process.[1][2] This guide provides a comprehensive overview of the solubility characteristics of MCC, the underlying physicochemical principles governing its behavior, and a robust experimental protocol for determining solubility in the laboratory.

Physicochemical Profile and Solubility Predictions

To understand the solubility of MCC, we must first analyze its molecular structure.

-

Molecular Formula: C₇H₇ClN₂O₂

-

Molecular Weight: 186.6 g/mol

-

Key Functional Groups:

-

Amino Group (-NH₂): Capable of acting as a hydrogen bond donor.

-

Pyridine Nitrogen: Acts as a hydrogen bond acceptor.

-

Carboxylate Ester (-COOCH₃): Contains a polar carbonyl group (C=O) that can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): Contributes to the molecule's overall polarity and molecular weight.

-

The presence of both hydrogen bond donors (-NH₂) and acceptors (pyridine N, C=O) suggests that MCC will exhibit favorable solubility in polar, protic solvents that can participate in hydrogen bonding, such as alcohols (e.g., methanol, ethanol). The principle of "like dissolves like" is a foundational concept here; polar functional groups on MCC will interact favorably with polar solvent molecules.[3][4] Conversely, its solubility is expected to be limited in nonpolar solvents like hexanes or toluene, which cannot effectively solvate these polar sites.

While specific quantitative data for MCC is not widely published, qualitative information from chemical suppliers indicates it is slightly soluble in methanol and DMSO.[5] This aligns with our structural analysis. The general rule is that solvents with similar intermolecular forces to the solute will be most effective.[3]

Qualitative Solubility Assessment

Based on the physicochemical profile, a predicted qualitative solubility trend in common organic solvents is presented below. This table serves as a practical starting point for solvent screening in a research setting.

Table 1: Predicted Qualitative Solubility of MCC in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the amino, ester, and pyridine groups of MCC. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | Can interact via dipole-dipole forces with the polar groups of MCC but cannot donate hydrogen bonds. |

| DMSO, DMF | High | Highly polar solvents capable of strong dipole-dipole interactions. DMSO is noted to be a viable solvent.[5] | |

| Ethers | THF, Diethyl Ether | Low to Moderate | THF is more polar and may show some solubility; diethyl ether is significantly less polar and expected to be a poor solvent. |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | Moderately polar, but lacks hydrogen bonding capability. Often used in synthesis involving similar compounds.[6] |

| Aromatic Hydrocarbons | Toluene | Low | Primarily nonpolar, unable to effectively solvate the polar functional groups of MCC. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | Nonpolar solvents that are incompatible with the polar nature of MCC. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative estimates, rigorous experimental determination is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for measuring thermodynamic solubility.[2][7][8]

Core Principle

The method involves agitating an excess amount of the solid compound (MCC) in the solvent of choice at a constant temperature for a sufficient duration to reach equilibrium. Once saturation is achieved, the solid and liquid phases are separated, and the concentration of the dissolved compound in the clear supernatant is quantified.[8]

Materials and Equipment

-

This compound (MCC), solid

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh a known amount of MCC and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or a mobile phase component) to create a stock solution of known concentration.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create calibration standards. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) and plot the instrument response (e.g., peak area) against concentration to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid MCC to a vial (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment.[7]

-

Solvent Addition: Accurately add a known volume of the test solvent (e.g., 2 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution and Analysis: Accurately dilute the clear, filtered saturated solution with the appropriate solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample using the same analytical method as the standards.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor. The result is the solubility of MCC in that solvent at that temperature, typically expressed in mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask method for solubility determination.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Advanced Considerations and Troubleshooting

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form being tested and ensure consistency across experiments.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the measured solubility. Always use high-purity, anhydrous solvents when necessary.

-

pH Effects: For ionizable compounds, solubility can be highly dependent on the pH of the medium. While less critical for neutral organic solvents, trace acidic or basic impurities can protonate or deprotonate the amino group or pyridine nitrogen, affecting solubility.

-

Temperature Control: Solubility is a temperature-dependent property.[9][10] Precise temperature control during the equilibration phase is essential for obtaining reproducible and accurate data.

-

Supersaturation: Care must be taken to avoid creating a supersaturated solution, which is a metastable state and does not represent true thermodynamic solubility. The shake-flask method, by starting with excess solid, is designed to find the equilibrium saturation point.

Conclusion

Understanding the solubility of this compound is not merely an academic exercise but a fundamental requirement for its practical application in chemical synthesis and development. By combining a theoretical analysis of its molecular structure with robust experimental methods like the isothermal shake-flask technique, researchers can generate the reliable data needed to select appropriate solvents, optimize reaction and purification conditions, and ultimately accelerate the development timeline for new chemical entities. This guide provides the foundational principles and a validated workflow to empower scientists in achieving these critical objectives.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available from: [Link]

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]

-

University of Geneva. (n.d.). Guide for crystallization. Available from: [Link]

-

Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available from: [Link]

-

Apley, M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]

-

Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Available from: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. 140939-15-7 | CAS DataBase [m.chemicalbook.com]

- 6. unifr.ch [unifr.ch]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Stability and Storage of Methyl 4-amino-6-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

Methyl 4-amino-6-chloropyridine-2-carboxylate is a substituted pyridine derivative. The pyridine ring, an aromatic heterocyclic amine, forms the core of its structure. The functional groups attached to this ring—an amino group, a chlorine atom, and a methyl carboxylate group—dictate its chemical reactivity, physical properties, and, consequently, its stability profile. This compound often serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The integrity of this starting material is crucial as any degradation can lead to impurities in the final product, impacting its efficacy and safety.

Chemical Stability Profile

The product is chemically stable under standard ambient conditions, such as room temperature.[1] However, its stability is contingent on the absence of specific environmental factors that can promote degradation. The key vulnerabilities of this molecule stem from its functional groups.

-

Hydrolytic Sensitivity : The methyl ester group is susceptible to hydrolysis, particularly in the presence of moisture, which can be exacerbated by acidic or basic conditions. This degradation pathway would yield the corresponding carboxylic acid. Several safety data sheets for related compounds emphasize storing in a dry environment and protecting from moisture.[2] The hygroscopic nature of the compound, as mentioned in some safety data sheets, underscores its tendency to absorb moisture from the atmosphere, making this a primary degradation concern.[1][3]

-

Oxidative Sensitivity : The amino group on the pyridine ring can be susceptible to oxidation. Exposure to strong oxidizing agents can lead to the formation of nitroso or nitro derivatives, or other oxidation byproducts. This necessitates storing the compound away from such incompatible materials.[3][4]

-

Photosensitivity : While not explicitly detailed in all provided sources, compounds with aromatic rings and amino groups can be sensitive to light. One source recommends storing a similar compound at 4°C and protected from light.[5] Photodegradation can lead to complex reaction pathways and the formation of colored impurities.

-

Thermal Stability : The compound is stable at room temperature. However, strong heating should be avoided as it can lead to decomposition.[1] For a related compound, it is noted that it may form explosive mixtures with air upon intense heating.[1] Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides, hydrogen fluoride, and carbon monoxide.[3][6]

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended. These are synthesized from multiple supplier and safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Specific recommendations can vary from room temperature to 2–8 °C.[7][8] | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store in a tightly closed container, under an inert atmosphere (e.g., nitrogen or argon).[1][2][9] | The hygroscopic and potentially air-sensitive nature of the compound necessitates protection from moisture and oxygen to prevent hydrolysis and oxidation.[1][3][9] |

| Light | Store away from direct sunlight and protect from light.[4][5][10] | To prevent potential photodegradation. |

| Environment | Store in a dry and well-ventilated place.[1][4][6][9][10][11][12][13][14] | Prevents accumulation of moisture and fumes. |

| Security | Store locked up or in an area accessible only to qualified or authorized personnel.[1][2][9][10] | Due to the toxic nature of the compound.[1][2] |

Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions and degradation of the product, it is crucial to avoid contact with the following substances and conditions:

| Incompatible Materials | Conditions to Avoid |

| Strong oxidizing agents[3][4][9][11] | Exposure to moist air or water[3] |

| Strong acids, Acid anhydrides, Acid chlorides[3] | Strong heating[1] |

| Strong bases[9] | Direct sunlight[4] |

| Nitric acid[4] | Dust formation[1][3][9][11][14] |

The rationale for these incompatibilities lies in the reactive nature of the compound's functional groups. Strong acids and bases can catalyze the hydrolysis of the ester. Strong oxidizing agents can react with the amino group.

Experimental Protocols: Stability Testing

To validate the stability of this compound under specific laboratory conditions, a forced degradation study is recommended.

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photostability: Expose the solid compound and its solution to UV and visible light as per ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., reverse-phase with UV detection).

-

Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and identify any co-eluting degradants.

-

Characterization: If significant degradation is observed, characterize the major degradation products using LC-MS/MS and NMR.

Caption: Logical workflow for the storage and handling of this compound.

Conclusion

The chemical integrity of this compound is well-maintained under controlled storage conditions. The primary risks to its stability are exposure to moisture, incompatible chemicals (strong acids, bases, and oxidizing agents), heat, and light. By implementing the storage and handling procedures outlined in this guide, researchers and drug development professionals can ensure the compound's quality and consistency, which is fundamental to achieving reliable and reproducible scientific outcomes.

References

- A75706 - SAFETY DATA SHEET. (2025).

- 4 - SAFETY DATA SHEET. (n.d.).

- Pyridine – CAS# 110-86-1. (n.d.).

- 2,3-Pyridine dicarboxylic acid Safety Data Sheet. (2024). Jubilant Ingrevia Limited.

- SAFETY DATA SHEET - Fisher Scientific. (2010).

- Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%. (n.d.). Cole-Parmer.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024).

- SAFETY DATA SHEET - TCI Chemicals. (2024).

- 6-AMino-2-chloro-3-pyridinecarboxylic acid Methyl ester Safety Data Sheets. (n.d.). Echemi.

- methyl 2-amino-6-chloropyridine-3-carboxylate, min 97%, 1 gram. (n.d.). CP Lab Safety.

- Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited.

- Methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate. (2022). ChemicalBook.

- 849805-25-0 | Methyl 2-amino-6-chloropyridine-3-carboxylate. (n.d.). ChemScene.

- Cas 350601-39-7,Methyl 4-aMino-3,6-dichloropicolinate. (n.d.). lookchem.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. chemscene.com [chemscene.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. calpaclab.com [calpaclab.com]

- 8. lookchem.com [lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

Biological activity of Methyl 4-amino-6-chloropyridine-2-carboxylate

An In-Depth Technical Guide to the Chemical Profile and Biological Potential of Methyl 4-amino-6-chloropyridine-2-carboxylate

Executive Summary

This compound is a substituted picolinic acid derivative. While direct, extensive research on the specific biological end-points of this molecule is not widely published, its structural framework is of significant interest to the agrochemical and pharmaceutical industries. This compound belongs to the pyridine carboxylic acid class, a scaffold renowned for a range of biological activities, most notably as synthetic auxin herbicides.[1][2][3] This guide provides a comprehensive analysis of this compound, not as an isolated entity, but as a key synthetic intermediate and a representative of a powerful chemical family. By examining its synthesis, physicochemical properties, and the well-documented activities of its close structural analogs, we can infer its biological potential and outline strategic pathways for future research and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted pyridines.

Part 1: Chemical Identity and Physicochemical Properties

The foundation of any biological activity study is a thorough understanding of the molecule's chemical and physical characteristics. This compound is built upon a pyridine-2-carboxylic acid (picolinic acid) core. The specific substitutions—an amino group at the 4-position, a chlorine atom at the 6-position, and a methyl ester functionalizing the carboxylic acid—are critical determinants of its reactivity, solubility, and potential interactions with biological targets.

Chemical Structure:

Caption: 2D Structure of 4-amino-6-chloropyridine-2-carboxylic acid.

The methyl ester form, this compound, is the specific subject of this guide.

Table 1: Physicochemical Properties of the Parent Acid

| Property | Value | Source |

| IUPAC Name | 4-amino-6-chloropyridine-2-carboxylic acid | PubChem[4] |

| CAS Number | 546141-56-4 | PubChem[4] |

| Molecular Formula | C₆H₅ClN₂O₂ | PubChem[4] |

| Molecular Weight | 172.57 g/mol | PubChem[4] |

| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)Cl)N | PubChem[4] |

| InChIKey | SSSUQLVGYOIGIX-UHFFFAOYSA-N | PubChem[4] |

Part 2: Synthesis and Reactivity

While specific industrial synthesis routes for this compound are proprietary, a logical pathway can be constructed based on established pyridine chemistry. Pyridine derivatives are versatile platforms in medicinal and agrochemical sciences.[5][6] The synthesis of such a multi-substituted ring often involves a sequence of chlorination, amination, and carboxylation/esterification steps, where the order of operations is critical to achieving the desired regiochemistry.

A plausible synthetic approach would start from a more common pyridine precursor, such as 2,6-dichloropyridine. The process illustrates the chemical principles that drug development professionals must consider.

Caption: Plausible Synthetic Workflow for Target Compound.

Causality in Synthesis:

-

Step 1 (Amination): One chlorine is selectively replaced. The choice of aminating agent and reaction conditions is crucial to prevent di-substitution.

-

Step 2 (Directed Lithiation): The amino group directs metallation (lithiation) to the ortho position (C2), a common strategy for functionalizing pyridine rings.[5] Quenching the lithiated intermediate with CO₂ introduces the carboxylic acid group.

-

Step 3 (Esterification): A standard Fischer esterification with methanol under acidic conditions yields the final methyl ester. This step is often performed to increase lipophilicity, which can enhance membrane permeability and biological uptake.

Part 3: Biological Activity Profile (Inferred from Analogs)

The most profound insights into the biological potential of this compound come from its close structural relatives, which are potent herbicides.

Core Mechanism: Synthetic Auxin Herbicides

The picolinic acid family of herbicides acts as synthetic auxins.[1] Natural auxins (like indole-3-acetic acid) are plant hormones that regulate growth and development. Synthetic auxins mimic these hormones but are not easily metabolized by susceptible plants. They bind to auxin receptor proteins, leading to the deregulation of growth pathways, uncontrolled cell division and elongation, and ultimately, plant death.[1] This mode of action is particularly effective against broadleaf weeds while leaving grasses largely unharmed.[7]

Caption: Simplified Synthetic Auxin Signaling Pathway.

Herbicidal Activity: Key Structural Analogs

The target compound is an intermediate in the synthesis of next-generation herbicides. Its structure is closely related to established active ingredients.

Table 2: Structural Comparison of Picolinate Herbicides

| Compound | Structure | Key Differences from Target | Activity |

| This compound | COC(=O)c1c(Cl)cc(N)cn1 | (Reference) | Precursor/Intermediate |

| Aminopyralid | O=C(O)c1c(Cl)c(Cl)c(N)cn1 | Carboxylic acid (not ester), additional Cl at C3. | Potent selective herbicide.[8] |

| Halauxifen-methyl (Arylex™ active) | COC(=O)c1c(Cl)c(-c2c(F)c(Cl)cc(OC)c2)c(N)cn1 | Aryl group at C6 instead of Cl. | Advanced synthetic auxin herbicide.[2] |

Methyl 4-amino-3,6-dichloropicolinate, a very close analog to our target molecule (differing by one chlorine atom), is a known intermediate in the synthesis of Arylex™.[9] This strongly suggests that this compound is a valuable building block for creating novel, potent herbicides that operate via the synthetic auxin mechanism.

Other Potential Biological Activities

While the herbicidal connection is the strongest, the broader family of aminopyridine derivatives has been explored for other bioactivities, presenting avenues for future research:

-

Antimicrobial Activity: Schiff bases derived from 2-amino-4-chloropyridine have demonstrated modest to significant activity against various Gram-positive and Gram-negative bacteria and fungi.[10] This suggests the aminopyridine scaffold could be modified to develop novel antimicrobial agents.

-

Anticancer Activity: Certain 6-amino-2-pyridone derivatives have shown potent anti-cancer activity against glioblastoma, liver, breast, and lung cancer cell lines.[11] While structurally distinct, this highlights the potential of substituted amino-pyridines in oncology research.

Part 4: Experimental Protocols for Activity Screening

To empirically determine the biological activity of this compound, standardized bioassays are required. The following protocols are designed to be self-validating and provide a clear rationale for each step.

Protocol 1: Root Growth Inhibition Assay for Auxinic Activity

This assay is a standard method to screen for herbicidal or plant growth-regulating effects, particularly those related to auxin activity.[2]

Objective: To quantify the dose-dependent effect of the test compound on the root elongation of a sensitive dicot species (e.g., Brassica napus or cress).

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh 10 mg of this compound.

-

Dissolve in 1 mL of a suitable solvent (e.g., DMSO) to create a 10 mg/mL stock. The choice of a minimal amount of organic solvent is critical to avoid solvent-induced toxicity.

-

-

Preparation of Test Concentrations:

-

Prepare a serial dilution from the stock solution into distilled water or a minimal plant nutrient solution (e.g., 0.5x MS medium) to achieve final concentrations of 1, 10, 50, 100, and 250 µM. A logarithmic concentration range is efficient for capturing the dose-response curve.

-

-

Assay Setup:

-

Line Petri dishes (9 cm) with two layers of filter paper (e.g., Whatman No. 1).

-

Pipette 5 mL of each test concentration onto the filter paper in triplicate.

-

Include a "solvent control" (containing the same percentage of DMSO as the highest test concentration) and a "negative control" (distilled water only). These controls are essential to validate that any observed effect is due to the compound and not the solvent or assay conditions.

-

Place 10-15 surface-sterilized seeds of the indicator plant evenly onto the moist filter paper.

-

-

Incubation:

-

Seal the Petri dishes with paraffin film to maintain humidity.

-

Incubate vertically in the dark at 25°C for 72-96 hours. Vertical incubation ensures roots grow straight down, simplifying measurement.

-

-

Data Collection and Analysis:

-

After incubation, carefully remove the seedlings and measure the length of the primary root for each seedling.

-

Calculate the average root length for each treatment and control.

-

Express the results as a percentage of inhibition relative to the solvent control: Inhibition (%) = [1 - (Avg. Root Length_Treatment / Avg. Root Length_Control)] * 100.

-

Plot the percentage of inhibition against the logarithm of the concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).

-

Caption: Workflow for Root Growth Inhibition Bioassay.

Part 5: Future Research Directions and Conclusion

This compound stands as a molecule of significant latent potential. While its primary role appears to be as a sophisticated building block in the synthesis of modern herbicides, the inherent bioactivity of its core structure warrants further investigation.

Future Research Should Focus On:

-

Derivatization for Novel Agrochemicals: Systematically modify the 4-amino and 6-chloro positions to create a library of analogs. For instance, replacing the 6-chloro group with various aryl rings, as seen in the development of Arylex™, could yield novel herbicides with different weed spectrums or improved environmental profiles.[2]

-

Exploration of Pharmaceutical Potential: Given the documented antimicrobial and anticancer activities of related pyridine scaffolds, the compound should be screened against a panel of bacterial and fungal strains, as well as various cancer cell lines.[10][11]

-

Mechanism of Action Studies: If herbicidal activity is confirmed, detailed studies should be conducted to verify that it operates via the synthetic auxin pathway. This would involve molecular docking simulations with known auxin receptors and gene expression analysis of auxin-responsive genes.

References

- Grokipedia. Aminopyralid.

- Corteva Agriscience. Aminopyralid Family of Herbicides.

-

Wikipedia. Aminopyralid. Available from: [Link]

-

Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available from: [Link]

-

PubChem. 4-Amino-6-chloropicolinic acid. Available from: [Link]

-

ResearchGate. In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Available from: [Link]

-

AERU, University of Hertfordshire. Aminopyralid (Ref: XDE 750). Available from: [Link]

- Google Patents. Process for the Preparation of 4-{4-[({[4-Chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide.

-

MDPI. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molecules. Available from: [Link]

-

ResearchGate. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available from: [Link]

-

MDPI. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules. Available from: [Link]

-

Royal Society of Chemistry. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Available from: [Link]

-

PubChem. Methyl 4-aminopyridine-2-carboxylate. Available from: [Link]

-

LookChem. Cas 350601-39-7, Methyl 4-aMino-3,6-dichloropicolinate. Available from: [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available from: [Link]

-

PubMed Central. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. Available from: [Link]

Sources

- 1. howplantswork.wordpress.com [howplantswork.wordpress.com]

- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Amino-6-chloropicolinic acid | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]

- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Aminopyralid - Wikipedia [en.wikipedia.org]

- 9. lookchem.com [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Potential mechanism of action of Methyl 4-amino-6-chloropyridine-2-carboxylate

An In-Depth Technical Guide to the Potential Mechanism of Action of Methyl 4-amino-6-chloropyridine-2-carboxylate

Introduction

This compound is a substituted aminopyridine derivative. The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Derivatives of aminopyridine have shown a vast spectrum of pharmacological activities, including antiviral, antidiabetic, antibacterial, anticancer, and anti-inflammatory properties.[1][3] Notably, the parent compound, 4-aminopyridine (4-AP), is a well-characterized blocker of voltage-gated potassium channels.[1][4] This foundational knowledge provides a strong basis for postulating the potential mechanisms of action for this compound.

This guide will explore the most probable mechanisms of action for this compound, drawing from the established pharmacology of its structural class. We will delve into its potential as a modulator of neuronal activity and its possible applications in agrochemicals, providing detailed experimental workflows for validation.

Part 1: Primary Postulated Mechanism in Neuroscience: Voltage-Gated Potassium (Kv) Channel Blockade

The most prominent and well-documented mechanism for 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium (Kv) channels.[1] These channels are critical for regulating neuronal excitability, and their inhibition can have profound effects on neurotransmission.

The Rationale: Learning from 4-Aminopyridine

4-aminopyridine primarily acts by physically occluding the pore of Kv channels, which are responsible for the repolarization phase of the action potential.[4] By blocking these channels, 4-AP broadens the action potential, leading to an increased influx of calcium ions at the presynaptic terminal. This, in turn, enhances the release of various neurotransmitters, including acetylcholine.[1] This mechanism is the basis for its therapeutic use in certain neurological conditions.[4]

Given the core 4-aminopyridine structure within this compound, it is highly probable that it shares this primary mechanism. The substitutions at the 2 and 6 positions (the methyl carboxylate and chloro groups, respectively) are expected to modulate the potency, selectivity, and pharmacokinetic properties of the compound compared to 4-AP.

Hypothesized Downstream Effects

-

Enhanced Neurotransmitter Release: Increased presynaptic calcium influx would likely boost the release of acetylcholine at the neuromuscular junction and other neurotransmitters like glutamate and norepinephrine in the central nervous system.

-

Increased Neuronal Excitability: By prolonging the action potential, the compound could lower the threshold for neuronal firing.

Experimental Validation Workflow: A Step-by-Step Protocol

To rigorously test this hypothesis, a multi-tiered approach is necessary, starting from in vitro channel characterization and moving towards more complex systems.

1. In Vitro Electrophysiology (Patch-Clamp)

-

Objective: To determine if this compound directly blocks Kv channels and to characterize its potency and selectivity.

-

Methodology:

-

Utilize cell lines (e.g., HEK293 or CHO cells) heterologously expressing different subtypes of human Kv channels (e.g., Kv1.1, Kv1.2, Kv3.1).

-

Perform whole-cell patch-clamp recordings to measure potassium currents in response to depolarizing voltage steps.

-

Apply increasing concentrations of the test compound to the extracellular solution.

-

Measure the reduction in the peak potassium current to generate a dose-response curve and calculate the IC50 value for each channel subtype.

-

-

Rationale: This experiment provides direct evidence of channel blockade and reveals whether the compound is selective for specific Kv channel subtypes, which is crucial for predicting its physiological effects and potential side effects.

2. Neurotransmitter Release Assays

-

Objective: To confirm that channel blockade translates into enhanced neurotransmitter release.

-

Methodology:

-

Prepare synaptosomes (isolated nerve terminals) from rodent brain tissue (e.g., cortex or hippocampus).

-

Load the synaptosomes with a radiolabeled or fluorescently tagged neurotransmitter (e.g., [3H]-acetylcholine or a glutamate sensor).

-

Depolarize the synaptosomes using an elevated potassium concentration or electrical stimulation in the presence and absence of the test compound.

-

Measure the amount of released neurotransmitter using scintillation counting or fluorescence spectroscopy.

-

-

Rationale: This assay directly links the compound's activity to a key physiological outcome of Kv channel blockade.

3. In Vivo Microdialysis

-

Objective: To measure changes in neurotransmitter levels in the brain of a living animal.

-

Methodology:

-

Implant a microdialysis probe into a specific brain region of an anesthetized or freely moving rodent (e.g., the prefrontal cortex).

-

Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

-

Administer the test compound systemically or locally.

-

Analyze the dialysate samples using HPLC-MS to quantify neurotransmitter levels over time.

-

-

Rationale: This provides in vivo evidence of the compound's ability to modulate neurotransmission in a complex biological system.

Diagram of Proposed Neuroscience Mechanism

Caption: Proposed mechanism of enhanced neurotransmission.

Part 2: Postulated Mechanism in an Agrochemical Context: Disruption of Plant Physiology

Several pyridine derivatives are utilized as herbicides.[5][6][7] For instance, Methyl 4-amino-3,6-dichloropicolinate serves as an intermediate in the synthesis of the herbicide Arylex, which functions as a synthetic auxin.[5] This precedent suggests that this compound could also possess herbicidal properties.

Hypothesis A: Synthetic Auxin Activity

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated cell division and growth, ultimately causing plant death. The carboxylic acid moiety in the parent acid of the title compound (4-amino-6-chloropyridine-2-carboxylic acid) is a common feature in many auxin-like herbicides.

Hypothesis B: Enzyme Inhibition

Many herbicides act by inhibiting specific enzymes crucial for plant survival, such as protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).[8] The substituted pyridine ring could potentially bind to the active site of such an enzyme.

Experimental Validation Workflow: A Step-by-Step Protocol

1. Whole-Plant Growth Assays

-

Objective: To determine if the compound has herbicidal activity.

-

Methodology:

-

Grow a panel of representative monocot and dicot plant species (e.g., corn, soybean, Arabidopsis thaliana).

-

Apply the test compound at various concentrations as a post-emergence foliar spray or a pre-emergence soil drench.

-

Include a positive control (a known herbicide) and a negative control (vehicle only).

-

Visually assess plant health (e.g., chlorosis, necrosis, growth inhibition) over a period of 14-21 days and determine the effective dose.

-

-

Rationale: This is a fundamental first step to confirm biological activity in the target organisms.

2. Auxin-Responsive Gene Expression Analysis

-

Objective: To test for synthetic auxin activity.

-

Methodology:

-

Treat Arabidopsis seedlings with the test compound for a short duration (e.g., 1-3 hours).

-

Extract total RNA from the seedlings.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of well-known auxin-responsive genes (e.g., SAURs, GH3s).

-

Compare the gene expression changes to those induced by a known auxin like 2,4-D.

-

-

Rationale: A rapid and specific induction of auxin-responsive genes is a hallmark of synthetic auxin herbicides.

3. In Vitro Enzyme Inhibition Assays

-

Objective: To screen for inhibition of common herbicide target enzymes.

-

Methodology:

-

Isolate or recombinantly express key plant enzymes (e.g., PPO, ALS).

-

Perform enzyme activity assays in the presence of varying concentrations of the test compound.

-

Measure the rate of product formation or substrate depletion to determine if the compound inhibits enzyme activity and to calculate its IC50.

-

-

Rationale: This allows for the direct identification of a specific molecular target if the compound does not act as a synthetic auxin.

Diagram of Proposed Agrochemical Validation Workflow

Caption: Experimental workflow for agrochemical mechanism validation.

Part 3: Broader Pharmacological Screening

The diverse biological activities reported for aminopyridine and related heterocyclic compounds warrant a broader investigation to uncover additional or alternative mechanisms of action.[3][9] A high-throughput screening approach can efficiently probe the compound's interaction with a wide range of biological targets.

Recommended Screening Panels:

-

Receptor Binding Assays: Screen against a panel of common G-protein coupled receptors (GPCRs), nuclear receptors, and ligand-gated ion channels to identify any off-target or primary binding interactions.

-

Kinase Inhibition Assays: Evaluate the compound against a representative panel of human kinases, as many pyridine-containing molecules are known kinase inhibitors.

-

Antimicrobial and Anticancer Assays:

-

Antimicrobial: Test for activity against a panel of gram-positive and gram-negative bacteria and fungi using minimum inhibitory concentration (MIC) assays.[10]

-

Anticancer: Screen against a panel of human cancer cell lines (e.g., the NCI-60 panel) to assess cytotoxicity and antiproliferative effects.[11]

-

Summary and Future Directions

The structural features of This compound strongly suggest that its primary mechanism of action in mammalian systems is the blockade of voltage-gated potassium channels , leading to enhanced neurotransmission. Concurrently, its structural similarity to known herbicidal precursors points to a plausible role as a synthetic auxin mimic or a plant-specific enzyme inhibitor in an agrochemical context.

The immediate path forward involves a systematic validation of these primary hypotheses through the detailed electrophysiological, biochemical, and whole-organism assays outlined above. The results of these experiments will not only elucidate the core mechanism of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the versatile aminopyridine class.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 5. Cas 350601-39-7,Methyl 4-aMino-3,6-dichloropicolinate | lookchem [lookchem.com]

- 6. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Synthetic Versatility and Biological Significance of Methyl 4-amino-6-chloropyridine-2-carboxylate and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemical research, owing to its ability to engage in a variety of biological interactions. Within this broad class of compounds, Methyl 4-amino-6-chloropyridine-2-carboxylate and its derivatives represent a key chemotype, serving as a versatile synthetic intermediate for the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of this core, with a focus on the rationale behind synthetic strategies and the structure-activity relationships that drive its utility in drug discovery and crop protection.

I. The Core Scaffold: this compound

The central molecule, this compound, possesses a unique arrangement of functional groups that make it an attractive starting point for chemical diversification. The amino group at the 4-position, the chloro substituent at the 6-position, and the methyl ester at the 2-position each offer distinct handles for chemical modification, allowing for the exploration of a broad chemical space.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1235475-17-8 | BLD Pharm[1] |

| Molecular Formula | C₇H₇ClN₂O₂ | PubChem[2] |

| Molecular Weight | 186.60 g/mol | PubChem[2] |

| Appearance | White to off-white solid | Chem-Impex[3] |

II. Synthesis of the Core Scaffold and Key Intermediates

The synthesis of this compound is not a trivial undertaking and typically involves a multi-step sequence. A logical and often employed strategy involves the initial synthesis of a substituted picolinic acid, followed by functional group interconversions.

A. Synthesis of Key Precursor: Methyl 4-chloropicolinate

A common and critical precursor for the synthesis of the target scaffold is Methyl 4-chloropicolinate. A robust method for its preparation starts from the readily available 2-picolinic acid.

Experimental Protocol: Synthesis of Methyl 4-chloropicolinate [4][5]

Step 1: Chlorination of 2-Picolinic Acid

-

To a flask charged with thionyl chloride (SOCl₂), slowly add anhydrous N,N-dimethylformamide (DMF) at 40-48 °C.[4]

-

Stir the solution at room temperature for 10 minutes.

-

Add 2-picolinic acid in portions over 30 minutes.

-

Heat the resulting solution to 72 °C and maintain for 16 hours, during which vigorous sulfur dioxide (SO₂) evolution will be observed.[4] A yellow solid may form.

-

After cooling to room temperature, dilute the reaction mixture with toluene and concentrate under reduced pressure. Repeat the toluene addition and concentration twice to remove excess thionyl chloride.

Step 2: Esterification

-

Cool the residue from Step 1 in an ice bath and slowly add methanol (MeOH).[5]

-

Allow the reaction mixture to stir for 1 hour.

-

Remove all solvents under vacuum.

-

Take up the crude product in ethyl acetate and wash twice with a saturated sodium bicarbonate solution, followed by a brine wash.

-

Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.

-

Purify the crude product by silica gel chromatography, eluting with a mixture of ethyl acetate and hexane (e.g., 40% ethyl acetate/hexane) to yield Methyl 4-chloropicolinate as a tan crystalline solid.[5]

B. Proposed Synthesis of this compound

Caption: Proposed synthetic pathway to this compound.

Experimental Workflow: Proposed Synthesis

Step 1: Amination of Methyl 4-chloropicolinate

-

A mixture of Methyl 4-chloropicolinate and sodium azide in DMF is heated to 100°C for several hours.[3]

-

The solvent is removed under vacuum, and the residue is taken up in water and extracted with ethyl acetate.

-

The organic layer is dried and concentrated.

-

The resulting azide intermediate is then hydrogenated using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol to yield Methyl 4-aminopicolinate.[3]

Step 2: Protection of the Amino Group

-

The amino group of Methyl 4-aminopicolinate is protected, for instance, by reacting it with acetic anhydride to form the corresponding acetylamino derivative. This step is crucial to prevent unwanted side reactions in the subsequent chlorination step.

Step 3: Chlorination

-

The protected intermediate is then subjected to chlorination. A variety of chlorinating agents can be employed, such as N-chlorosuccinimide (NCS), to introduce chlorine atoms onto the pyridine ring. The reaction conditions would need to be carefully controlled to achieve the desired dichlorinated product.

Step 4: Selective Dechlorination and Deprotection

-

The final step would involve the selective removal of one of the chlorine atoms and the deprotection of the amino group. This could potentially be achieved through a controlled catalytic hydrogenation or other reductive methods. The precise conditions would need to be optimized to favor the formation of the desired 6-chloro isomer.

III. Derivatives and Analogs: Expanding the Chemical Space

The true value of this compound lies in its utility as a scaffold for generating a diverse library of derivatives. The three key functional groups—the amino, chloro, and ester moieties—provide orthogonal handles for chemical modification.

Caption: Key derivatization strategies for the core scaffold.

IV. Applications in Drug Discovery and Agrochemicals

Derivatives of the this compound core have shown significant promise in both pharmaceutical and agrochemical applications.

A. Pharmaceutical Applications

-

Anti-Tuberculosis Agents: A series of novel chloropicolinate amides and urea derivatives have been designed and synthesized as potential inhibitors of Mycobacterium tuberculosis. These compounds, derived from a similar core structure, have demonstrated in vitro activity against the H37Rv strain of M. tuberculosis. The rationale behind their design involves mimicking the isonicotinamide moiety, known for its anti-TB activity, while the chloropicolinate portion is intended to reduce unwanted bacterial growth.

-

Potassium Channel Blockers: 4-Aminopyridine itself is a known blocker of voltage-gated potassium channels and is used in the treatment of multiple sclerosis.[7] Structure-activity relationship studies on various 4-aminopyridine analogs have shown that substitution on the pyridine ring significantly impacts their potency and selectivity. This makes the this compound scaffold an interesting starting point for the development of novel potassium channel modulators for neurological disorders.

B. Agrochemical Applications

The picolinic acid chemical class is well-established in the agrochemical industry, with several commercialized herbicides. These compounds often act as synthetic auxins, a class of plant growth regulators.

-

Herbicides: The discovery of herbicides like aminopyralid (4-amino-3,6-dichloro-2-pyridine carboxylic acid) highlights the herbicidal potential of this scaffold.[8] By replacing the chlorine atom at the 6-position with various aryl groups, researchers have developed a new generation of highly potent herbicides, such as halauxifen-methyl and florpyrauxifen-benzyl.[8] The this compound core provides a key building block for accessing these complex 6-aryl-picolinate herbicides. These herbicides are particularly effective against broadleaf weeds.[8]

V. Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in the design of new drugs and agrochemicals. For derivatives of the 4-aminopyridine scaffold, some key SAR trends have been elucidated, particularly in the context of their activity as potassium channel blockers.

| Derivative | Substitution Pattern | Relative Potency (vs. 4-Aminopyridine) | Biological Target | Reference |

| 3-Methyl-4-aminopyridine | Methyl group at the 3-position | ~7-fold more potent | Voltage-gated potassium channels | Rodriguez-Soto et al., 2020[7] |

| 3-Fluoro-4-aminopyridine | Fluoro group at the 3-position | Similar potency | Voltage-gated potassium channels | Rodriguez-Soto et al., 2020[7] |

| 3-Methoxy-4-aminopyridine | Methoxy group at the 3-position | ~3-4-fold less potent | Voltage-gated potassium channels | Rodriguez-Soto et al., 2020[7] |

| 3-Trifluoromethyl-4-aminopyridine | Trifluoromethyl group at the 3-position | ~3-4-fold less potent | Voltage-gated potassium channels | Rodriguez-Soto et al., 2020[7] |

| 2-Trifluoromethyl-4-aminopyridine | Trifluoromethyl group at the 2-position | ~60-fold less active | Voltage-gated potassium channels | Rodriguez-Soto et al., 2020[7] |

These findings suggest that the electronic and steric properties of the substituents on the pyridine ring play a critical role in modulating the biological activity of these compounds. The development of a predictive SAR model is a key goal for optimizing the design of future derivatives.

VI. Conclusion

This compound is a highly versatile and valuable scaffold for the synthesis of a wide array of biologically active molecules. Its strategic combination of functional groups allows for a multitude of chemical transformations, making it a cornerstone for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and the structure-activity relationships of its derivatives is essential for researchers and scientists working at the forefront of drug discovery and crop protection. The continued exploration of the chemical space around this core is likely to yield new and improved therapeutic agents and agricultural products in the years to come.

VII. References

-